![molecular formula C16H10FIN6O B3569668 N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3569668.png)
N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Overview
Description
N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. This compound is a member of the oxadiazolo[3,4-b]pyrazine family and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves the inhibition of specific enzymes and proteins that play a role in disease progression. This compound has been found to exhibit high selectivity and potency towards its target molecules, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in lab experiments is its high potency and selectivity towards its target molecules. However, one limitation is that it may exhibit off-target effects on other enzymes and proteins, which can lead to unwanted side effects.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to study its effects on other diseases and conditions such as diabetes and cardiovascular disease. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic efficacy.
Scientific Research Applications
N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's. It has been found to exhibit inhibitory effects on certain enzymes and proteins that are involved in the progression of these diseases.
properties
IUPAC Name |
6-N-(4-fluorophenyl)-5-N-(4-iodophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FIN6O/c17-9-1-5-11(6-2-9)19-13-14(20-12-7-3-10(18)4-8-12)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTCBAURJCNMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FIN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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